molecular formula C21H31FO3 B1247574 6beta-Fluoro-5alpha-hydroxypregnane-3,20-dione

6beta-Fluoro-5alpha-hydroxypregnane-3,20-dione

Cat. No. B1247574
M. Wt: 350.5 g/mol
InChI Key: QGTYZUYXCSOOSC-RENSIRAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6beta-Fluoro-5alpha-hydroxypregnane-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Synthesis and Anti-Inflammatory Properties

  • 6beta-Fluoro-5alpha-hydroxypregnane-3,20-dione is involved in the synthesis of steroids with anti-inflammatory properties. Toscano et al. (1977) explored the synthesis of various halogenated compounds, noting the stability of the 6beta-fluoro configuration and its relevance in creating potent topical anti-inflammatory steroids without systemic effects (Toscano et al., 1977).

Enzymatic Inhibition

  • This compound has been studied for its effects on steroid reductases in rat liver. Graef and Golf (1976) found that 6beta-Methoxy-9beta,10alpha-pregna-4,6-diene-3,20-dione inhibits delta4-3-oxosteroid-5alpha-reduction, highlighting its potential influence on specific enzymatic pathways in mammals (Graef & Golf, 1976).

Metabolic Pathways and Biotransformation

  • Research on the metabolic fate of related compounds, such as triamcinolone acetonide, provides insight into how 6beta-fluorinated steroids are processed in the body. Gordon and Morrison (1978) identified major metabolites and excretion pathways in various animal models, which is crucial for understanding the biological activities of these compounds (Gordon & Morrison, 1978).

Plant Cell Biotransformation

  • The compound's transformation in plant cell cultures has been examined, revealing diverse metabolic capabilities in plants. Yagen, Gallili, and Mateles (1978) demonstrated that plant cells can metabolize progesterone into various hydroxylated derivatives, including structures related to 6beta-Fluoro-5alpha-hydroxypregnane-3,20-dione (Yagen et al., 1978).

Pharmacological Activities

  • The pharmacological activities of similar steroid derivatives have been explored, highlighting potential therapeutic applications. Cabeza et al. (1999) studied androgenic and anti-androgenic effects of various progesterone derivatives, providing a basis for understanding the biological activities of 6beta-Fluoro-5alpha-hydroxypregnane-3,20-dione related compounds (Cabeza et al., 1999).

properties

Product Name

6beta-Fluoro-5alpha-hydroxypregnane-3,20-dione

Molecular Formula

C21H31FO3

Molecular Weight

350.5 g/mol

IUPAC Name

(5R,6R,8S,9S,10R,13S,14S,17S)-17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H31FO3/c1-12(23)15-4-5-16-14-10-18(22)21(25)11-13(24)6-9-20(21,3)17(14)7-8-19(15,16)2/h14-18,25H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,19+,20+,21-/m0/s1

InChI Key

QGTYZUYXCSOOSC-RENSIRAGSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CCC(=O)C4)C)O)F)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4(C3(CCC(=O)C4)C)O)F)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4(C3(CCC(=O)C4)C)O)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-Fluoro-5alpha-hydroxypregnane-3,20-dione
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6beta-Fluoro-5alpha-hydroxypregnane-3,20-dione
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6beta-Fluoro-5alpha-hydroxypregnane-3,20-dione
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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